molecular formula C17H17BrN2O2 B2631591 4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034499-10-8

4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2631591
CAS No.: 2034499-10-8
M. Wt: 361.239
InChI Key: NOZFERYAEXEXFN-UHFFFAOYSA-N
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Description

4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a bromobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. The piperidine ring can be synthesized through cyclization reactions, while the pyridine ring can be prepared via various methods such as the Hantzsch pyridine synthesis. The final step involves the coupling of the piperidine and pyridine rings with the bromobenzoyl group under specific reaction conditions, often using catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-Z-piperidine: A related compound with a similar piperidine structure but different functional groups.

    4-Bromopiperidine hydrobromide: Another similar compound with a bromine atom and piperidine ring.

    1-Boc-4-bromopiperidine: A derivative with a tert-butoxycarbonyl protecting group.

Uniqueness

4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

(4-bromophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c18-14-5-3-13(4-6-14)17(21)20-11-1-2-16(12-20)22-15-7-9-19-10-8-15/h3-10,16H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZFERYAEXEXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Br)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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